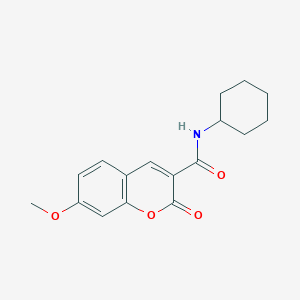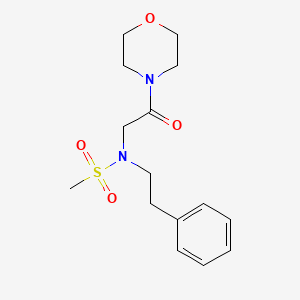
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thienyl-substituted acrylamide derivative that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. In
科学研究应用
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a potent inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the potential anti-cancer activity of this compound. Several studies have shown that 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
作用机制
The mechanism of action of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that this compound inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. Another proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide have been reported. For example, this compound has been shown to decrease the activity of carbonic anhydrase in vitro, which could have implications for the regulation of acid-base balance in the body. In addition, this compound has been shown to induce apoptosis in cancer cells, which could have implications for the development of new anti-cancer drugs.
实验室实验的优点和局限性
One advantage of using 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide in lab experiments is its potency as an inhibitor of certain enzymes and its potential anti-cancer activity. This compound could be useful in the development of new drugs for the treatment of conditions such as glaucoma, epilepsy, and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and use of appropriate safety precautions are necessary to minimize the risk of exposure to this compound.
未来方向
There are several future directions for research on 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma, epilepsy, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity as an inhibitor of certain enzymes and as an anti-cancer agent.
Another area of interest is the investigation of the potential toxicity of this compound and its effects on the environment. Studies are needed to determine the potential risks associated with the use of this compound in lab experiments and to develop appropriate safety guidelines for handling and disposal.
Conclusion:
In conclusion, 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with the use of this compound in scientific research.
合成方法
The synthesis of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been described in several research articles. One common method involves the reaction of 2-thienylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiomorpholine to form the thiomorpholinylcarbonothioyl derivative. Finally, the acrylamide moiety is introduced by reacting the thiomorpholinylcarbonothioyl derivative with acryloyl chloride. The resulting compound can be purified by column chromatography or recrystallization.
属性
IUPAC Name |
(E)-N-(thiomorpholine-4-carbothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS3/c15-11(4-3-10-2-1-7-18-10)13-12(16)14-5-8-17-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGISDQEHZFCR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)



